molecular formula C22H32N2O B12927294 5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine CAS No. 57202-36-5

5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine

Cat. No.: B12927294
CAS No.: 57202-36-5
M. Wt: 340.5 g/mol
InChI Key: GHQDUXHJUKJNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine is an organic compound with the molecular formula C22H32N2O It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a heptyl group and a pentyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The heptyl and pentyloxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the nucleophile and facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrimidines and phenyl derivatives.

Scientific Research Applications

5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Heptyl-2-(4-(butyloxy)phenyl)pyrimidine
  • 5-Heptyl-2-(4-(hexyloxy)phenyl)pyrimidine
  • 5-Heptyl-2-(4-(octyloxy)phenyl)pyrimidine

Comparison

Compared to similar compounds, 5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine exhibits unique properties due to the specific length of the alkyl chains. This affects its solubility, reactivity, and potential applications. The pentyloxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in chemistry and biology.

Properties

CAS No.

57202-36-5

Molecular Formula

C22H32N2O

Molecular Weight

340.5 g/mol

IUPAC Name

5-heptyl-2-(4-pentoxyphenyl)pyrimidine

InChI

InChI=1S/C22H32N2O/c1-3-5-7-8-9-11-19-17-23-22(24-18-19)20-12-14-21(15-13-20)25-16-10-6-4-2/h12-15,17-18H,3-11,16H2,1-2H3

InChI Key

GHQDUXHJUKJNLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.